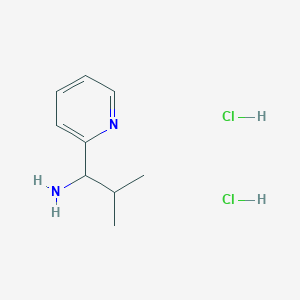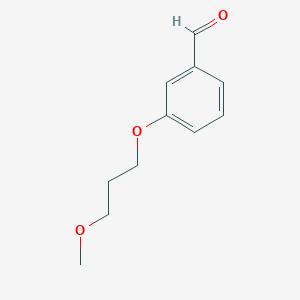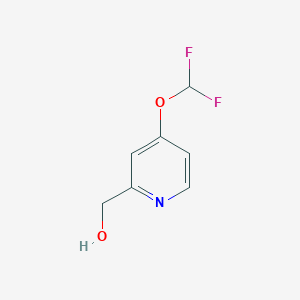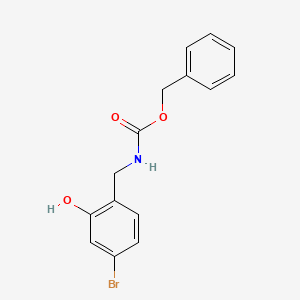
Benzyl 4-bromo-2-hydroxybenzylcarbamate
Descripción general
Descripción
Benzyl 4-bromo-2-hydroxybenzylcarbamate is a chemical compound with the molecular formula C15H14BrNO3 . It is used in organic chemistry as a building block .
Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
The molecular weight of Benzyl 4-bromo-2-hydroxybenzylcarbamate is 336.18 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.Aplicaciones Científicas De Investigación
- Specific Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : The compound is used in the process of photochemical benzylic bromination in continuous flow . This process is part of the Wohl–Ziegler reaction, one of the most well-used methods within synthetic organic photochemistry .
- Methods of Application or Experimental Procedures : The procedure is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) . The reactivity of BrCCl3, a rarely used benzylic brominating reagent, has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .
- Results or Outcomes : This has led to the development of a p-methoxybenzyl bromide generator for PMB protection, which was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .
-
Proteomics Research
- Specific Scientific Field : Proteomics .
- Summary of the Application : Benzyl 4-Bromo-2-Hydroxybenzylcarbamate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques .
- Methods of Application or Experimental Procedures : The specific methods of application in proteomics research can vary greatly depending on the specific research goals .
- Results or Outcomes : The outcomes of this research can lead to a better understanding of protein structures and functions, which can have implications in various fields such as medicine, biology, and pharmacology .
-
Pharmaceutical Applications
- Specific Scientific Field : Pharmaceutical Sciences .
- Summary of the Application : Benzyl benzoate, a compound similar to Benzyl 4-Bromo-2-Hydroxybenzylcarbamate, is used in the treatment of scabies . It’s possible that Benzyl 4-Bromo-2-Hydroxybenzylcarbamate could have similar applications .
- Methods of Application or Experimental Procedures : Benzyl benzoate is applied topically to the skin as a treatment for scabies . It’s possible that Benzyl 4-Bromo-2-Hydroxybenzylcarbamate could be applied in a similar manner .
- Results or Outcomes : Benzyl benzoate has been shown to be effective in killing scabies mites . If Benzyl 4-Bromo-2-Hydroxybenzylcarbamate has similar properties, it could potentially be used as an alternative treatment .
-
Chemical Synthesis
- Specific Scientific Field : Chemical Synthesis .
- Summary of the Application : Benzyl bromides, which are similar to Benzyl 4-Bromo-2-Hydroxybenzylcarbamate, serve as important and frequently used building blocks towards target molecules in various industries, including pharmaceuticals, agrochemicals, and materials .
- Methods of Application or Experimental Procedures : The synthesis of benzyl bromides is generally performed by radical bromination of a toluene derivative .
- Results or Outcomes : The outcomes of this process can lead to the creation of various target molecules used in different industries .
-
Biochemical Research
- Specific Scientific Field : Biochemical Research .
- Summary of the Application : Benzyl 4-Bromo-2-Hydroxybenzylcarbamate is used as a biochemical for proteomics research .
- Methods of Application or Experimental Procedures : The specific methods of application in biochemical research can vary greatly depending on the specific research goals .
- Results or Outcomes : The outcomes of this research can lead to a better understanding of protein structures and functions, which can have implications in various fields such as medicine, biology, and pharmacology .
Safety And Hazards
Benzyl 4-bromo-2-hydroxybenzylcarbamate is labeled with the signal word “Warning”. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . There are several precautionary statements associated with it, including recommendations for handling and storage, personal protective measures, and first aid procedures .
Propiedades
IUPAC Name |
benzyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-13-7-6-12(14(18)8-13)9-17-15(19)20-10-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYLRGVFURSSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=C(C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198264 | |
| Record name | Phenylmethyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-bromo-2-hydroxybenzylcarbamate | |
CAS RN |
1033194-56-7 | |
| Record name | Phenylmethyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)
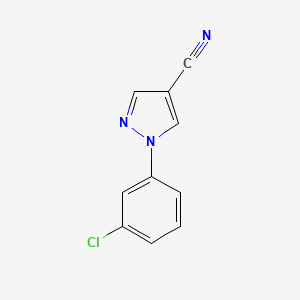
![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1454916.png)
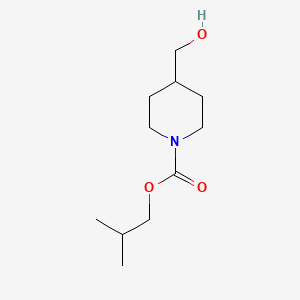
![5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454919.png)
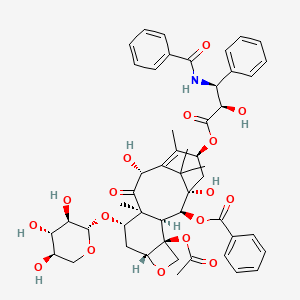
![[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride](/img/structure/B1454921.png)
![6-butoxy-2-((1E,3E,5Z)-5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)-1-butylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1454922.png)
![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)
